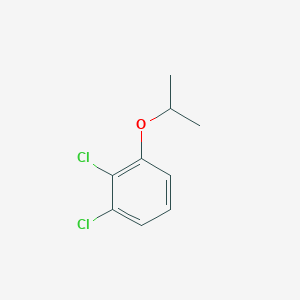

1,2-Dichloro-3-isopropoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloro-3-isopropoxybenzene is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3-isopropoxybenzene consists of a benzene ring with two chlorine atoms and an isopropoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis

1,2-Dichloro-3-isopropoxybenzene is a liquid in its physical form . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the data I retrieved.Scientific Research Applications

End-Quenching in Polymer Chemistry

Functionalization of Polymers : Research by Morgan et al. (2010) on the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene with alkoxybenzenes, including isopropoxybenzene, showcases the chemical's role in direct chain end functionalization. This process allows for the controlled modification of polymer ends, which is crucial for synthesizing materials with specific properties, such as enhanced solubility or reactivity (Morgan, Martínez-Castro, & Storey, 2010).

Kinetics of Chemical Reactions

Synthesis and Kinetics : The study by Wang et al. (2010) on the kinetics of the reaction between 1,2,4-trichlorobenzene and sodium methoxide, leading to the formation of dichloro-methoxybenzenes, can provide insights into the reactivity and synthesis pathways that might be relevant for compounds like 1,2-Dichloro-3-isopropoxybenzene. Understanding these kinetics is vital for optimizing production processes and improving yields in industrial applications (Wang, Liu, Zhu, & Jing, 2010).

Material Science and Structural Analysis

Melting Point Relations : Research on isomeric dibromobenzenes by Dziubek and Katrusiak (2014) discusses how structural differences influence melting points. Similar investigations into dichloro isomers, including 1,2-Dichloro-3-isopropoxybenzene, could provide valuable data for understanding the physical properties and stability of these compounds, which is crucial for their application in material science (Dziubek & Katrusiak, 2014).

Analytical Chemistry

Electrochemical Sensing : The development of electrochemical sensors, as explored by Erogul et al. (2015) for the simultaneous determination of catechol and hydroquinone, indicates the potential of using derivatives of 1,2-Dichloro-3-isopropoxybenzene in analytical chemistry. Such compounds could be functionalized or incorporated into sensing materials to detect specific analytes in environmental or biological samples (Erogul, Bas, Ozmen, & Yildiz, 2015).

Mechanism of Action

Target of Action

1,2-Dichloro-3-isopropoxybenzene, being a halogenated aromatic compound, could potentially undergo reactions at the benzylic position . The primary targets could be enzymes or receptors that can facilitate these reactions.

Mode of Action

The compound might interact with its targets through nucleophilic substitution or free radical reactions at the benzylic position . The exact mode of action would depend on the specific target and the reaction conditions.

properties

IUPAC Name |

1,2-dichloro-3-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCKKKDHQQCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-isopropoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)

![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)

![Ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2513450.png)

![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2513451.png)

![3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2513453.png)

![Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B2513454.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513460.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)